Thiogeraniol
Overview
Description
Thiogeraniol is a thiol that is geraniol in which the hydroxy group has been replaced by a thiol group. It is a thiol, an olefinic compound, and a monoterpenoid .
Synthesis Analysis
This compound can be synthesized from geraniol, which is abundantly produced . The empirical formula is C10H18S, with a CAS Number of 39067-80-6 and a molecular weight of 170.31 .Molecular Structure Analysis
The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
This compound, being a thiol, can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.32 g/mol. It is a thiol, an olefinic compound, and a monoterpenoid .Scientific Research Applications
Terpenoids in Scientific Research
Phytocannabinoid-Terpenoid Synergy : Terpenoids, such as limonene, myrcene, α-pinene, linalool, β-caryophyllene, have been studied for their potential to enhance the therapeutic effects of phytocannabinoids like THC, offering synergistic effects in the treatment of pain, inflammation, depression, anxiety, epilepsy, and cancer, among others. These naturally occurring compounds are recognized for their flavor and fragrance, playing significant roles in plant biology and human health (Russo, 2011).
Thiourea in Scientific Research
Gold and Silver Leaching : Thiourea has been explored as an alternative to cyanide for the leaching of gold and silver from ores. Its potential benefits include lower toxicity and faster kinetics, although challenges such as reagent instability and higher consumption rates have been noted. Research in this area aims to optimize leaching conditions and evaluate the environmental impact of using thiourea in the extraction of precious metals (Li & Miller, 2006; Gönen, 2003; Borda & Torres, 2022).
Properties
{ "Design of the Synthesis Pathway": "Thiogeraniol can be synthesized through a multi-step process involving the conversion of geraniol to thiogeraniol.", "Starting Materials": [ "Geraniol", "Hydrogen sulfide", "Sodium hydroxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Geraniol is reacted with hydrogen sulfide in the presence of sodium hydroxide to form geranyl mercaptan.", "Geranyl mercaptan is then reduced with sodium borohydride in methanol to form thiogeranyl alcohol.", "Thiogeranyl alcohol is then treated with acetic acid and sodium chloride to form thiogeraniol." ] } | |
CAS No. |
39067-80-6 |
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI Key |
FACAUSJJVBMWLV-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CS)/C)C |
SMILES |
CC(=CCCC(=CCS)C)C |
Canonical SMILES |
CC(=CCCC(=CCS)C)C |
boiling_point |
58.00 °C. @ 0.35 mm Hg |
density |
0.903-0.921 |
physical_description |
yellow to orange liquid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Thiogeraniol based on current research?
A1: Current research primarily focuses on utilizing this compound as a raw material in the fragrance and flavor industries. For instance, it serves as a precursor for synthesizing this compound esters, which are valuable fragrance compounds [].
Q2: Can you describe a method for synthesizing this compound?
A2: One documented method involves using Linalool as the starting material and p-Toluenesulfonic acid as a catalyst []. This process boasts a high yield, reaching up to 92% [].
Q3: Has this compound been found in natural sources, and if so, what is its significance?
A3: Yes, this compound has been identified as a constituent of the essential oil extracted from green microalgae []. This finding is particularly interesting because these microalgae demonstrated potential for carbon dioxide capture, indicating a possible sustainable source for this compound production [].
Q4: Beyond its use as a fragrance precursor, has this compound exhibited any other biological activities?
A4: While research on this compound's biological activities is limited, one study identified it as a component of callus extracts derived from Kaffir lime (Citrus hystrix DC.) []. This suggests potential applications in plant tissue culture and the production of valuable secondary metabolites from plant sources [].
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